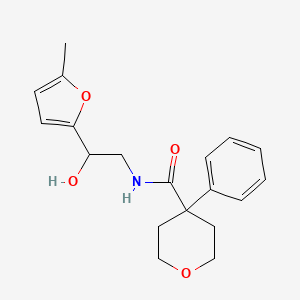

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

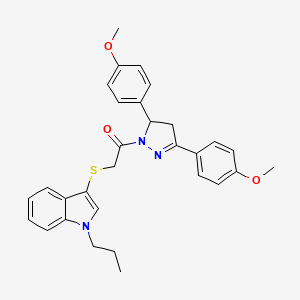

The synthesis of N-substituted pyrazole derivatives, as described in the first paper, involves the heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates. This method has been shown to produce compounds with potential antimicrobial properties, such as the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, which exhibited significant activity against various strains of Staphylococcus aureus . The second paper outlines a direct synthesis route for substituted pyrazole via a 3+2 annulation method, starting with the Knoevenagel condensation of ethyl acetoacetate and benzaldehyde to produce (E)-ethyl 2-benzylidene-3-oxobutanoate. This intermediate then undergoes cyclocondensation with phenylhydrazine hydrochloride to yield the final pyrazole derivative . The third paper presents a practical synthesis method for a CCR5 antagonist, which includes a Claisen type reaction and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation, to produce the target compound without the need for chromatographic purification .

Molecular Structure Analysis

The molecular structure of the pyrazole derivative synthesized in the second paper was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure. Theoretical calculations, including 1H-NMR, TD-SCF, HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, were performed and found to be in good agreement with the experimental data .

Chemical Reactions Analysis

The synthesis processes described in the papers involve a variety of chemical reactions. The heterocyclization in the first paper and the cyclocondensation in the second paper are key steps in forming the pyrazole ring. The Claisen type reaction mentioned in the third paper is an intramolecular reaction that forms a new carbon-carbon bond, which is crucial for the formation of the benzazepine ring system . The Suzuki–Miyaura reaction is a cross-coupling reaction that allows the introduction of aryl groups into the molecule .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial activity of the compounds in the first paper and the antioxidant properties of the compound in the second paper are indicative of their chemical reactivity. The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) values, and the antioxidant properties were evaluated using DPPH and hydroxyl radical scavenging methods . These properties suggest that the compounds have significant biological activity, which could be further explored for potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Structure of Isomeric Enaminones : This research focuses on the synthesis of isomeric enaminones, demonstrating the compound's utility in studying tautomerism within molecular structures. The NMR spectroscopic data and X-ray structural analysis confirmed the existence of compounds in endo-enol enamine form, showcasing strong intramolecular hydrogen bonds. This illustrates the compound's role in understanding molecular conformations and hydrogen bonding mechanisms (Brbot-Šaranović et al., 2001).

Microwave-Assisted Direct Amidation : This study presents a microwave-assisted method for the amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, demonstrating the compound's application in facilitating quicker and more efficient synthesis processes. This method highlights the compound's potential in improving synthetic methodologies for pharmaceuticals (Milosevic et al., 2015).

Medicinal Chemistry Applications

Anticancer Agents : Research on the alterations of the carbamate group in certain compounds has shown that these modifications can significantly impact the cytotoxic activity against experimental neoplasms in mice. This study underscores the compound's relevance in the development of new anticancer agents (Temple et al., 1989).

Novel Anticancer and Anti-5-lipoxygenase Agents : A study synthesized a series of pyrazolopyrimidines derivatives, showcasing the compound's utility in creating anticancer and anti-5-lipoxygenase agents. This research highlights the compound's potential in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-7-8-17(24-14)16(21)13-20-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,16,21H,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHBZHTVZISMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)

![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)